molecular formula C14H17N B3321334 Ethyl[1-(naphthalen-1-YL)ethyl]amine CAS No. 133469-32-6

Ethyl[1-(naphthalen-1-YL)ethyl]amine

Cat. No.: B3321334
CAS No.: 133469-32-6
M. Wt: 199.29 g/mol
InChI Key: WPUUEARORQAEAU-UHFFFAOYSA-N
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Description

Ethyl[1-(naphthalen-1-yl)ethyl]amine is an organic compound with the molecular formula C14H17N. It is a derivative of naphthalene, featuring an ethyl group attached to the nitrogen atom of an ethylamine moiety. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl[1-(naphthalen-1-yl)ethyl]amine can be synthesized through several methods. One common approach involves the reaction of 1-naphthylacetonitrile with ethylamine under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 1-naphthylacetonitrile in an appropriate solvent, such as ethanol.
  • Add ethylamine to the solution.
  • Heat the mixture to reflux for several hours.
  • After completion, cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl[1-(naphthalen-1-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into naphthyl ethylamines with different degrees of saturation.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Naphthyl ketones and aldehydes.

    Reduction: Naphthyl ethylamines with varying degrees of saturation.

    Substitution: Various substituted naphthyl ethylamines.

Scientific Research Applications

Ethyl[1-(naphthalen-1-yl)ethyl]amine has numerous applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a building block for complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of ethyl[1-(naphthalen-1-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl[1-(naphthalen-1-yl)ethyl]amine can be compared with other similar compounds, such as:

    1-(1-Naphthyl)ethylamine: This compound has a similar structure but lacks the ethyl group on the nitrogen atom.

    2-(1-Naphthyl)ethylamine: This isomer has the ethylamine group attached at a different position on the naphthalene ring.

    1-Naphthylmethylamine: This compound features a methyl group instead of an ethyl group on the nitrogen atom.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ethyl group on the nitrogen atom influences its reactivity and interactions with other molecules, making it valuable in various applications.

Properties

IUPAC Name

N-ethyl-1-naphthalen-1-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-3-15-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h4-11,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUUEARORQAEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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